1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
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Overview
Description
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is a chemical compound with the molecular formula C10H11ClN2O4S and a molecular weight of 290.73 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a 2-chloro-5-nitrobenzenesulfonyl group. This compound is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-chloro-5-nitrobenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitro and sulfonyl groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine can be compared with other similar compounds, such as:
1-(2-Chloro-4-nitrobenzenesulfonyl)pyrrolidine: Similar structure but with the nitro group in a different position, affecting its reactivity and binding properties.
1-(2-Bromo-5-nitrobenzenesulfonyl)pyrrolidine: The bromo group can lead to different substitution reactions compared to the chloro group.
1-(2-Chloro-5-nitrobenzenesulfonyl)piperidine: The piperidine ring introduces additional steric effects and alters the compound’s overall reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4S/c11-9-4-3-8(13(14)15)7-10(9)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZOXDKIEJLIFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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